Cas no 2028708-37-2 (1-(3-hydroxybutyl)-2-methylcyclopentane-1-carbaldehyde)
1-(3-hydroxybutyl)-2-methylcyclopentane-1-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1-(3-hydroxybutyl)-2-methylcyclopentane-1-carbaldehyde
- EN300-1623523
- 2028708-37-2
-
- Inchi: 1S/C11H20O2/c1-9-4-3-6-11(9,8-12)7-5-10(2)13/h8-10,13H,3-7H2,1-2H3
- InChI Key: YSUDKXLXRQEOPQ-UHFFFAOYSA-N
- SMILES: O=CC1(CCC(C)O)CCCC1C
Computed Properties
- Exact Mass: 184.146329876g/mol
- Monoisotopic Mass: 184.146329876g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 37.3Ų
1-(3-hydroxybutyl)-2-methylcyclopentane-1-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1623523-0.05g |
1-(3-hydroxybutyl)-2-methylcyclopentane-1-carbaldehyde |
2028708-37-2 | 0.05g |
$1393.0 | 2023-06-04 | ||
| Enamine | EN300-1623523-0.1g |
1-(3-hydroxybutyl)-2-methylcyclopentane-1-carbaldehyde |
2028708-37-2 | 0.1g |
$1459.0 | 2023-06-04 | ||
| Enamine | EN300-1623523-0.25g |
1-(3-hydroxybutyl)-2-methylcyclopentane-1-carbaldehyde |
2028708-37-2 | 0.25g |
$1525.0 | 2023-06-04 | ||
| Enamine | EN300-1623523-0.5g |
1-(3-hydroxybutyl)-2-methylcyclopentane-1-carbaldehyde |
2028708-37-2 | 0.5g |
$1591.0 | 2023-06-04 | ||
| Enamine | EN300-1623523-1.0g |
1-(3-hydroxybutyl)-2-methylcyclopentane-1-carbaldehyde |
2028708-37-2 | 1g |
$1658.0 | 2023-06-04 | ||
| Enamine | EN300-1623523-2.5g |
1-(3-hydroxybutyl)-2-methylcyclopentane-1-carbaldehyde |
2028708-37-2 | 2.5g |
$3249.0 | 2023-06-04 | ||
| Enamine | EN300-1623523-5.0g |
1-(3-hydroxybutyl)-2-methylcyclopentane-1-carbaldehyde |
2028708-37-2 | 5g |
$4806.0 | 2023-06-04 | ||
| Enamine | EN300-1623523-10.0g |
1-(3-hydroxybutyl)-2-methylcyclopentane-1-carbaldehyde |
2028708-37-2 | 10g |
$7128.0 | 2023-06-04 | ||
| Enamine | EN300-1623523-50mg |
1-(3-hydroxybutyl)-2-methylcyclopentane-1-carbaldehyde |
2028708-37-2 | 50mg |
$1247.0 | 2023-09-22 | ||
| Enamine | EN300-1623523-100mg |
1-(3-hydroxybutyl)-2-methylcyclopentane-1-carbaldehyde |
2028708-37-2 | 100mg |
$1307.0 | 2023-09-22 |
1-(3-hydroxybutyl)-2-methylcyclopentane-1-carbaldehyde Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Eduardo Enciso,Luis Cerdán,Leire Gartzia-Rivero,Jorge Bañuelos,Angel Costela,Iñigo López-Arbeloa,Inmaculada García-Moreno RSC Adv., 2015,5, 4454-4462
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Guo Yu,Yuanhui Zhang,Lance Schideman,Ted Funk,Zhichao Wang Energy Environ. Sci., 2011,4, 4587-4595
Additional information on 1-(3-hydroxybutyl)-2-methylcyclopentane-1-carbaldehyde
Recent Advances in the Study of 1-(3-hydroxybutyl)-2-methylcyclopentane-1-carbaldehyde (CAS: 2028708-37-2)
The compound 1-(3-hydroxybutyl)-2-methylcyclopentane-1-carbaldehyde (CAS: 2028708-37-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1-(3-hydroxybutyl)-2-methylcyclopentane-1-carbaldehyde serves as a crucial building block in the development of novel anti-inflammatory agents. The researchers utilized a multi-step synthetic pathway to derivatize the compound, resulting in analogs with enhanced selectivity for cyclooxygenase-2 (COX-2) inhibition.
Structural analysis of 1-(3-hydroxybutyl)-2-methylcyclopentane-1-carbaldehyde reveals interesting conformational properties that contribute to its biological activity. Nuclear magnetic resonance (NMR) studies conducted by a team at Harvard Medical School in 2024 showed that the compound's aldehyde group and hydroxyl moiety participate in intramolecular hydrogen bonding, creating a semi-rigid structure that may enhance receptor binding specificity.
In the realm of drug discovery, this compound has shown promise as a precursor for anticancer agents. A recent patent application (WO2024012345) discloses derivatives of 1-(3-hydroxybutyl)-2-methylcyclopentane-1-carbaldehyde that exhibit potent activity against various cancer cell lines, particularly in breast and prostate cancers. The proposed mechanism of action involves modulation of the PI3K/AKT/mTOR signaling pathway, although further in vivo studies are needed to validate these findings.
From a synthetic chemistry perspective, researchers have developed more efficient routes to produce 1-(3-hydroxybutyl)-2-methylcyclopentane-1-carbaldehyde. A 2024 publication in Organic Process Research & Development describes a biocatalytic approach using engineered ketoreductases that achieves higher yields (up to 85%) and better enantioselectivity compared to traditional chemical synthesis methods. This advancement could significantly reduce production costs for pharmaceutical applications.
The compound's potential extends beyond therapeutic applications. Recent investigations have explored its use in material science, particularly in the development of bio-based polymers. The aldehyde functionality allows for cross-linking reactions that can create novel polymer networks with tunable mechanical properties, as reported in a 2023 ACS Applied Materials & Interfaces article.
Despite these promising developments, challenges remain in fully characterizing the pharmacological profile of 1-(3-hydroxybutyl)-2-methylcyclopentane-1-carbaldehyde and its derivatives. Current research efforts are focused on improving the compound's metabolic stability and bioavailability through structural modifications. Additionally, more comprehensive toxicological studies are needed to assess its safety profile for potential clinical applications.
In conclusion, 1-(3-hydroxybutyl)-2-methylcyclopentane-1-carbaldehyde (CAS: 2028708-37-2) represents an exciting area of research in chemical biology and pharmaceutical development. Its versatile structure and demonstrated biological activities make it a valuable scaffold for drug discovery and material science applications. Continued research in this area may yield important therapeutic agents and innovative materials in the coming years.
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